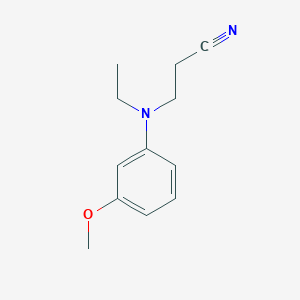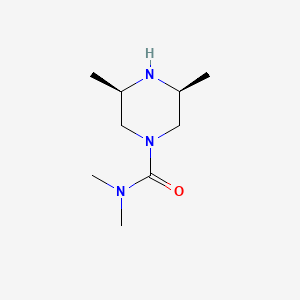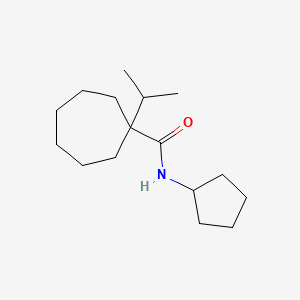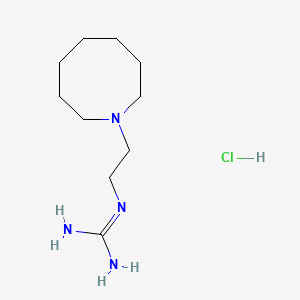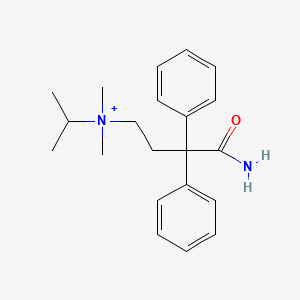
Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.
Functionalization: The indole ring is functionalized at the 7-position with an acetic acid group.
Aminopropylation: The 3-position of the indole ring is then modified with a 3-aminopropyl group.
Carboxylation: Finally, the 2-position is carboxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid group instead of an acetic acid group.
Tryptamine: An indole derivative with an aminoethyl group.
Uniqueness
Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- is unique due to its specific functional groups and their positions on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
66859-92-5 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-(3-aminopropyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c15-6-2-5-10-9-4-1-3-8(7-11(17)18)12(9)16-13(10)14(19)20/h1,3-4,16H,2,5-7,15H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
PIXRGGVLRWHHIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


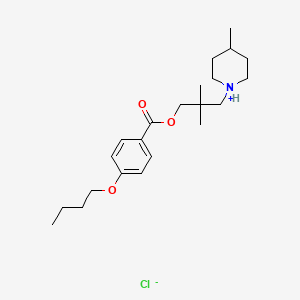
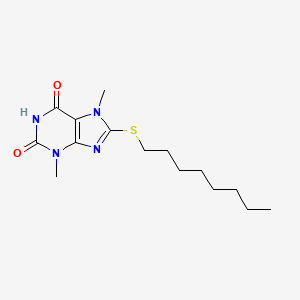


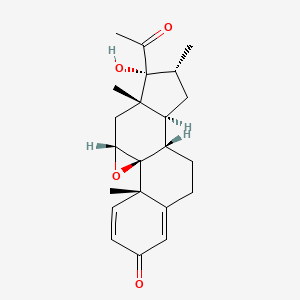
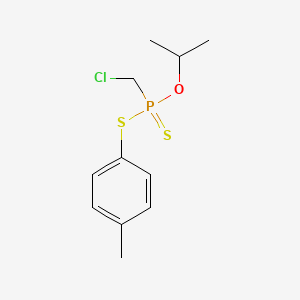
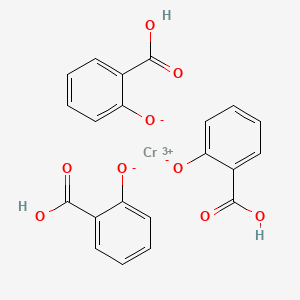

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
